N-hydroxyl-tryptamine

Catalog No.
S647444
CAS No.
M.F
C10H12N2O
M. Wt
176.21 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-hydroxyl-tryptamine

Product Name

N-hydroxyl-tryptamine

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]hydroxylamine

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C10H12N2O/c13-12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-13H,5-6H2

InChI Key

SNIXRMIHFOIVBB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCNO

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNO

N-Hydroxyl-tryptamine is a member of tryptamines.

N-hydroxyl-tryptamine is an indoleamine derived from the essential amino acid tryptophan. Its chemical structure features an indole ring system attached to a hydroxyl group at the fifth position of the indole moiety, which is critical for its biological function. The compound plays a vital role as a neurotransmitter in the central nervous system and is involved in various physiological processes including mood regulation, appetite control, and sleep cycles.

  • Biosynthesis: It is synthesized from tryptophan through the action of tryptophan decarboxylase, which removes the carboxylic acid group from tryptophan.
  • Metabolism: N-hydroxyl-tryptamine is primarily metabolized by monoamine oxidases A and B to produce indole-3-acetaldehyde. This metabolic pathway is crucial for regulating its levels in the body .
  • Reactions with Receptors: Upon binding to serotonin receptors (5-HT receptors), N-hydroxyl-tryptamine induces conformational changes that activate intracellular signaling pathways, influencing neurotransmitter release and neuronal excitability .

N-hydroxyl-tryptamine exhibits various biological activities:

  • Neurotransmission: It acts as a key neurotransmitter in the brain, influencing mood, cognition, and perception. It has been shown to modulate dopaminergic and glutamatergic systems .
  • Gastrointestinal Function: In the gut, it regulates motility by activating 5-HT4 receptors on enteric neurons .
  • Psychoactive Effects: As a precursor to other psychoactive compounds like psilocin and dimethyltryptamine, it plays a role in altered states of consciousness and mood disorders .

The synthesis of N-hydroxyl-tryptamine can be achieved through various methods:

  • Biosynthetic Pathway:
    • Tryptophan is decarboxylated by tryptophan decarboxylase to yield N-hydroxyl-tryptamine directly in vivo.
  • Chemical Synthesis:
    • Laboratory synthesis can involve the hydroxylation of tryptamine using hydroxylating agents or through enzymatic methods that mimic natural biosynthesis.
  • Total Synthesis:
    • Advanced synthetic routes have been developed that allow for the production of N-hydroxyl-tryptamine derivatives with specific modifications for research purposes .

N-hydroxyl-tryptamine has numerous applications:

  • Pharmaceuticals: It serves as a target for antidepressant drugs that aim to enhance serotonergic signaling.
  • Research: It is used extensively in neuroscience research to study its effects on mood disorders and neuropharmacology.
  • Dietary Supplements: Some supplements aim to increase serotonin levels to improve mood and sleep quality.

N-hydroxyl-tryptamine interacts with various receptors:

  • Serotonin Receptors: It binds to multiple serotonin receptor subtypes (5-HT1A, 5-HT2A, etc.), influencing diverse physiological responses.
  • Trace Amine Receptors: It has been shown to interact with trace amine-associated receptors (TAARs), which play roles in neuromodulation .

Studies have demonstrated that alterations in N-hydroxyl-tryptamine signaling can lead to significant behavioral changes and are implicated in conditions such as depression and anxiety.

N-hydroxyl-tryptamine shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure SimilarityUnique Features
TryptamineIndole structurePrecursor to serotonin
Psilocin (4-hydroxy-N,N-dimethyltryptamine)Hydroxylated derivative of tryptaminePsychoactive effects; binds to 5-HT2A receptors
Melatonin (N-acetyl-5-methoxytryptamine)Indole coreRegulates sleep-wake cycles
Dimethyltryptamine (N,N-dimethyltryptamine)Indole structureStrong psychedelic effects

N-hydroxyl-tryptamine is unique due to its direct role as a neurotransmitter compared to its derivatives that often serve more specialized functions or exhibit psychoactive properties.

XLogP3

1.6

Wikipedia

N-Hydroxyl-tryptamine

Dates

Last modified: 02-18-2024

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